molecular formula C15H24O2 B12429088 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one

Cat. No.: B12429088
M. Wt: 236.35 g/mol
InChI Key: NYBCPVODSGRKRC-UHFFFAOYSA-N
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Description

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one is a naturally occurring sesquiterpenoid found in plants of the Solanaceae family, such as potatoes . This compound is known for its biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one typically involves the use of organic solvents and reagents under controlled conditions. One common method includes the use of farnesyl derivatives as starting materials, followed by hydroxylation and oxidation reactions .

Industrial Production Methods

Industrial production of this compound is often achieved through extraction from natural sources, such as plants in the Solanaceae family. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain bacteria by disrupting their cell membrane integrity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one is unique due to its specific hydroxylation pattern and its presence in the Solanaceae family.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one

InChI

InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3

InChI Key

NYBCPVODSGRKRC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C

Origin of Product

United States

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